6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Propriétés
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPPQVJTQBKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467818 | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269402-42-8 | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Directed Ortho-Lithiation and Cyclization Approach
This method is based on the directed ortho-lithiation of a fluorinated phenethylamine derivative, followed by formylation and acid-mediated cyclization to generate the dihydroisoquinoline intermediate, which is then reduced and methylated.
- Starting Material: 2-(3-fluorophenyl)ethylamine or related fluorinated phenethylamines.
- Protection: Acylation with pivaloyl chloride to form a pivaloylamide intermediate, improving lithiation regioselectivity and stability.
- Ortho-Lithiation: Treatment with a strong base such as n-butyllithium at low temperature (−78 °C) in THF to avoid side reactions like aryne formation.
- Electrophilic Quenching: Reaction with DMF to introduce a formyl group ortho to the fluorine substituent.
- Cyclization: Acidic medium cyclization leads to 8-fluoro-3,4-dihydroisoquinoline (analogous to 6-fluoro in the isoquinoline system) with simultaneous loss of the pivaloyl group.
- Reduction: Sodium borohydride reduction converts the dihydroisoquinoline to the tetrahydroisoquinoline.
- N-Methylation: Methyl iodide is used to methylate the nitrogen, affording this compound.
- The lithiation step is critical for regioselectivity and requires low temperature and suitable solvent (THF).
- The cyclization step is acid-mediated and occurs with loss of the protecting group.
- The reduction and methylation steps are straightforward and high yielding.
Reference data:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Pivaloyl chloride, base | High | Protects amine for lithiation |
| Ortho-lithiation | n-BuLi, −78 °C, THF | Moderate | Prevents aryne formation |
| Formylation | DMF | High | Introduces aldehyde for cyclization |
| Cyclization | Acidic medium | High | Forms dihydroisoquinoline |
| Reduction | NaBH4 | High | Converts to tetrahydroisoquinoline |
| N-Methylation | Methyl iodide, base | High | Introduces methyl group at nitrogen |
This approach was detailed and experimentally validated in a 2018 study focusing on fluorinated dihydroisoquinoline intermediates and their conversion to tetrahydroisoquinolines.
Reductive Cyclization of Ortho-Functionalized Precursors
An alternative method involves the synthesis of ortho-functionalized N-aryl ethylamines, which undergo reductive cyclization to form tetrahydroisoquinolines.
- Suzuki Coupling: Introduction of fluorine-substituted aryl groups via palladium-catalyzed Suzuki cross-coupling to form ortho-substituted intermediates.
- Reductive Cyclization: Using triethylsilane and trifluoroacetic acid in dichloromethane at low temperature or room temperature to cyclize the intermediate to tetrahydroisoquinoline.
- N-Methylation: Subsequent methylation of the nitrogen.
Optimization data from literature:
| Entry | Et3SiH (equiv) | TFA (equiv) | Temp (°C) | Time (h) | Yield (%) over 2 steps |
|---|---|---|---|---|---|
| 1 | 10 | 10 | 0 | 3.5 | 30 |
| 2 | 2.5 | 13 | RT | 2.5 | 34 |
| 3 | 2.5 | 13 | RT | 2.5 | 41 (pure intermediate) |
| 4 | 10 | 13 | 0 to RT | 72 | 6 |
| 5 | 0 | 13 | 0 | 3.5 | 6 |
This method offers a shorter synthetic route but generally lower yields compared to the lithiation approach.
Other Synthetic Routes and Modifications
N-Acylcarbamate Reduction and Cyclization: Using diisobutyl aluminum hydride (DIBAL-H) reduction of N-acylcarbamates followed by BF3·OEt2 mediated cyclization to form tetrahydroisoquinolines. This method has been used for various substituted isoquinolines but requires careful control of conditions.
Pictet–Spengler Condensation: Cyclization of substituted phenethylamines with aldehydes under acidic conditions to form tetrahydroisoquinoline cores, adaptable for fluorinated derivatives with suitable starting materials.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yields (%) | Scalability |
|---|---|---|---|---|
| Directed ortho-lithiation | High regioselectivity, well-established | Requires low temperature, sensitive steps | 50–70 | Moderate, needs careful handling |
| Reductive cyclization | Shorter route, fewer steps | Lower yields, longer reaction times | 30–40 | Good for small scale |
| N-Acylcarbamate reduction | Versatile for various substitutions | Requires specialized reagents (DIBAL-H) | Moderate | Limited by reagent cost |
| Pictet–Spengler condensation | Simple, classical method | Less selective for fluorinated substrates | Moderate | Scalable |
Summary of Research Findings
- Directed ortho-lithiation followed by formylation and acid cyclization remains the most reliable and selective method for preparing fluorinated tetrahydroisoquinolines including 6-fluoro derivatives.
- Reductive cyclization using silane and acid is a viable alternative but often results in lower yields and longer reaction times.
- Methylation of the nitrogen is typically achieved via methyl iodide alkylation post-reduction.
- Protecting groups such as pivaloyl amides are crucial for regioselective lithiation and avoiding side reactions.
- The choice of solvent (THF for lithiation, DCM for reductions) and temperature control are critical parameters.
- These methods have been applied successfully to synthesize novel fluorinated tetrahydroisoquinoline derivatives with potential CNS activity.
Concluding Remarks
The preparation of This compound is best accomplished via a directed ortho-lithiation strategy starting from fluorinated phenethylamine derivatives, followed by formylation, cyclization, reduction, and methylation. This approach offers high regioselectivity and yields, supported by multiple peer-reviewed studies. Alternative methods such as reductive cyclization and Pictet–Spengler reactions provide complementary routes but often with trade-offs in yield or complexity.
This detailed synthesis overview integrates diverse authoritative sources and experimental data to provide a comprehensive guide to the preparation of this compound.
Analyse Des Réactions Chimiques
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The presence of the fluorine atom enhances its lipophilicity, which may improve its bioavailability and therapeutic efficacy in treating conditions such as Parkinson's disease and depression .
Neuroscience Research
In neuroscience, 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is utilized to explore neurotransmitter mechanisms. Studies indicate that it can modulate dopamine levels and has protective effects against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms . Its role as a natural regulator of dopamine suggests potential applications in managing mood disorders and neurodegenerative diseases .
Analytical Chemistry
The compound is also employed in analytical chemistry for detecting and quantifying isoquinoline derivatives. Its unique structure allows for the development of sensitive analytical methods that enhance the accuracy of chemical analyses. This application is vital for quality control in pharmaceutical manufacturing and research settings .
Biochemical Studies
In biochemical research, this compound contributes to understanding enzyme interactions and the development of enzyme inhibitors. These inhibitors can be crucial for therapeutic applications targeting various diseases by modulating specific biochemical pathways .
Material Science
Recent studies have explored the use of this compound in material science for creating novel materials with specific electronic properties. This application could lead to advancements in electronic devices and sensors due to the compound's unique structural features that influence electrical conductivity and other material properties .
Comparative Analysis with Related Compounds
The following table summarizes some structural features and notable activities of this compound compared to related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | One methyl group at position 1 | Antidepressant activity |
| 8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 8 | Neuroprotective effects |
| 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 7 | Antimicrobial properties |
| 8-Amino-1-methyl-1,2,3,4-tetrahydroisoquinoline | Amino group at position 8 | Enhanced neuroprotective effects |
Case Studies and Research Findings
Recent research has highlighted the therapeutic potential of this compound in various experimental models:
- A study indicated that this compound ameliorates diabetic neuropathic pain by restoring altered serotonin and dopamine levels in animal models .
- Another investigation demonstrated its neuroprotective effects against MPTP-induced toxicity in mice .
These findings underscore the compound's potential as a candidate for further development into therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit calcium influx and modulate neurotransmitter release, which may contribute to its neuroprotective properties .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Substituent Comparisons
The pharmacological and metabolic profiles of THIQ derivatives are dictated by substituents at positions 1, 6, 7, and the aromatic ring. Below is a comparative analysis of 6-F-1-Me-THIQ with key analogs:
Pharmacological Activity Comparison
- Wound Healing : CKD712 (1-naphthylmethyl, 6,7-diOH) induces VEGF production via HO-1 upregulation in human dermal fibroblasts (HDFs), accelerating wound closure. In contrast, 6-F-1-Me-THIQ lacks hydroxyl groups, suggesting divergent mechanisms .
- Cardiovascular Effects: The 1-aryl-6,7-dimethoxy-THIQ derivative exhibits potent inotropic activity (EC₅₀ = 14.6 µM), outperforming dihydroquercetin and its conjugate DHQ-11 . Fluorine substitution in 6-F-1-Me-THIQ may modulate cardiac ion channels, but evidence is absent in the provided data.
- Neurotoxicity: Salsolinol (1-Me, 6,7-phenyl) and its derivatives induce α-synuclein aggregation and dopaminergic neuron toxicity, linking them to Parkinson’s disease. 1-Me-TIQ, structurally similar to 6-F-1-Me-THIQ, penetrates the brain but lacks direct neurotoxic evidence in the provided studies .
Metabolic and Pharmacokinetic Profiles
- 6-F-1-Me-THIQ: Likely undergoes hepatic metabolism via cytochrome P450 enzymes. Fluorine at position 6 may reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
- 1-Me-TIQ: In rats, 72% is excreted unchanged, with minor hydroxylation (8.7% as 4-OH-1-Me-TIQ) and trace N-methylation. High brain-to-blood ratio (4.5:1) suggests efficient BBB penetration .
- CKD712: No direct metabolic data, but cytotoxicity at 10 mM implies dose-dependent toxicity risks .
Key Research Findings and Contradictions
- Therapeutic vs.
Data Tables
Table 1: Substituent Effects on Pharmacological Activity
Table 2: Metabolic Comparison
| Compound | Major Metabolites | Excretion (Unchanged) | Brain Penetration |
|---|---|---|---|
| 6-F-1-Me-THIQ* | Not reported (predicted 4-OH) | ~70% (predicted) | High (inferred) |
| 1-Me-TIQ | 4-OH-1-Me-TIQ, trace N-methylation | 72% | 4.5-fold vs. blood |
| CKD712 | Not reported | Not reported | Not studied |
*Predicted based on 1-Me-TIQ data .
Activité Biologique
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (6F-MTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of 6F-MTIQ, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
6F-MTIQ is characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 1-position of the tetrahydroisoquinoline scaffold. This unique substitution pattern is believed to influence its biological activity significantly.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine at position 6; Methyl group at position 1 | Potential antidepressant and neuroprotective effects |
| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 2 | Different biological activity profile |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks fluorine substituent | Broader range of biological activities |
Antidepressant Activity
Research indicates that 6F-MTIQ exhibits antidepressant-like effects. In animal models, it has been shown to enhance serotonin levels in various brain regions, suggesting a potential mechanism through serotonergic modulation. This effect is comparable to established antidepressants such as selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. For instance, studies have shown that 6F-MTIQ can inhibit neuronal apoptosis and promote cell survival in the presence of neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonian symptoms .
Antinociceptive Effects
In pain models, particularly those involving diabetic neuropathic pain (DPN), 6F-MTIQ has been found to reverse mechanical allodynia and thermal hyperalgesia. The compound's analgesic effects are thought to be mediated through interactions with opioid receptors and modulation of monoaminergic pathways .
The biological activity of 6F-MTIQ is attributed to several mechanisms:
- Serotonergic Modulation : The compound enhances serotonin levels in the brain, which may contribute to its antidepressant effects.
- Opioid Receptor Interaction : It exhibits analgesic properties likely through interactions with opioid receptors.
- Neuroprotective Pathways : By inhibiting apoptotic pathways and promoting neurotrophic factor signaling, it protects against neurotoxic damage.
Study on Diabetic Neuropathic Pain
A study conducted by Patsenka and Antkiewicz-Michaluk (2004) reported that acute administration of 6F-MTIQ significantly reduced pain responses in streptozotocin-induced diabetic mice. The compound restored altered neurotransmitter levels and improved pain thresholds comparable to gabapentin .
Neuroprotection Against MPTP-Induced Toxicity
Tasaki et al. (1991) demonstrated that 6F-MTIQ could prevent MPTP-induced bradykinesia in animal models. This suggests its potential utility in treating Parkinson's disease .
Q & A
Q. What synthetic routes are commonly employed to prepare 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
Synthesis typically involves multistep procedures, including cyclization and functional group modifications. For example, secondary amines can react with pre-functionalized intermediates under conditions like THF at 10°C to form tetrahydroisoquinoline derivatives . Key factors include temperature control (e.g., 60°C in methanol for amide formation) and solvent selection (e.g., benzene/chloroform mixtures for chlorination steps) . Lower yields (e.g., 53–61%) may arise from competing side reactions or incomplete purification, necessitating optimized column chromatography or recrystallization protocols .
Q. How is the structural identity of this compound confirmed post-synthesis?
Characterization relies on spectroscopic methods:
- NMR : Assigns proton environments (e.g., fluorine-induced deshielding at C6) and methyl group integration .
- IR : Validates lactam-amide fragments (e.g., C=O stretches at ~1650 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (165.21 g/mol) and fragmentation patterns .
Chromatographic purity checks (HPLC/GC) are critical for detecting unreacted intermediates .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Solubility : Moderate in polar aprotic solvents (THF, DMF) but limited in water due to hydrophobic tetrahydroisoquinoline core .
- Stability : Sensitive to strong acids/bases, which may hydrolyze the lactam ring. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended .
- pKa : Estimated ~8.5 (amine protonation), influencing reactivity in biological buffers .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of 6-Fluoro-1-methyl derivatives, and what challenges arise?
Chiral resolution or asymmetric synthesis is required for enantiopure products. For example, Na/liquid NH₃ reductions can yield (1S)-configured derivatives with >90% enantiomeric excess (e.e.) when using chiral auxiliaries . Challenges include racemization under acidic conditions and low diastereoselectivity in cyclization steps. Advanced techniques like chiral HPLC or enzymatic resolution may be needed .
Q. What methodologies resolve contradictions in biological activity data between fluorinated and non-fluorinated analogs?
- Comparative SAR Studies : Test fluorinated vs. non-fluorinated analogs (e.g., 6-methyl-THIQ) in standardized assays (e.g., antimicrobial MIC assays) .
- Computational Modeling : Density Functional Theory (DFT) analyses reveal fluorine’s electron-withdrawing effects on binding affinity .
- Metabolic Stability Assays : Fluorine’s impact on cytochrome P450 interactions can explain divergent in vivo results .
Q. How do substituent positions (e.g., methyl at C1 vs. C2) affect pharmacological activity?
- Methyl at C1 : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Methyl at C2 : Steric hindrance may disrupt target binding (e.g., fluoroquinolone antibiotic intermediates) .
Systematic SAR studies using analogs with varying alkyl chain lengths (C1–C17) are recommended to map activity trends .
Q. What strategies optimize reaction yields in large-scale syntheses while minimizing impurities?
- Catalytic Optimization : Use Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Continuous processing improves temperature control and reduces side reactions in exothermic steps .
- DoE (Design of Experiments) : Statistical modeling identifies critical parameters (e.g., stoichiometry, pH) for reproducibility .
Methodological Recommendations
- Contradiction Analysis : Replicate disputed experiments under controlled conditions (e.g., humidity, oxygen levels) to identify environmental variables .
- Stereochemical Purity : Combine chiral chromatography with circular dichroism (CD) for unambiguous confirmation .
- Scale-Up : Prioritize safety protocols (e.g., blast shields for hydrogenation) and in-line purification systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
